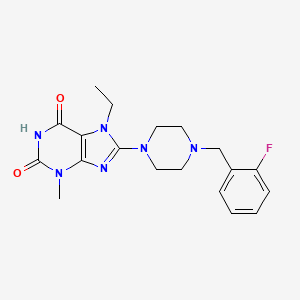

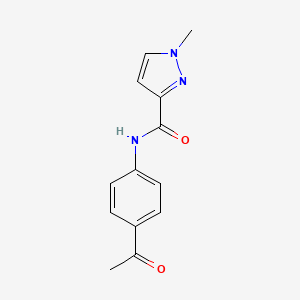

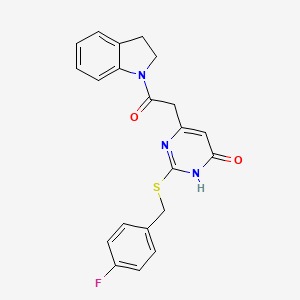

2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2-aminothiazole, which is a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of 2-aminothiazole and its derivatives can be achieved through several methods such as Hantzsch, Cook Heilborn, and Tchernic . The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound contains a methoxy group at the sixth position in the benzothiazole ring .Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 128–129 °C . Further physical and chemical properties are not mentioned in the available resources.Scientific Research Applications

Synthesis and Biological Applications

Novel Heterocyclic Compounds Synthesis : A study by Abu‐Hashem et al. (2020) highlights the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to be potent cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, with some derivatives showing high COX-2 selectivity and comparable efficacy to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Evaluation and Docking Studies : Talupur, Satheesh, and Chandrasekhar (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These studies underscore the antimicrobial potential of the synthesized compounds, providing a foundation for further investigation into their application as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Thienopyrimidine Synthesis : Research by Pokhodylo et al. (2010) on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis reveals insights into the synthetic pathways and potential applications of these compounds in medicinal chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Anticonvulsant Activities : A study by Senthilraja and Alagarsamy (2012) on the synthesis of 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones explores their anticonvulsant activities. One compound in particular emerged as highly active, offering a new avenue for the development of anticonvulsant medications (Senthilraja & Alagarsamy, 2012).

Mechanism of Action

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research considering its broad pharmacological spectrum . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

Properties

IUPAC Name |

2-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-29-15-6-4-5-13(9-15)23-19(27)12-31-21-24-14(11-30-21)10-18(26)25-17-8-3-2-7-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPOXJJLAKRCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2880425.png)

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)

![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)